molecular formula C22H27ClN4O B2363068 3-(3-chlorophenyl)-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)propanamide CAS No. 1903878-67-0

3-(3-chlorophenyl)-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)propanamide

Cat. No. B2363068
CAS RN: 1903878-67-0
M. Wt: 398.94
InChI Key: IBLJAWIKSOPIOR-UHFFFAOYSA-N
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Description

3-(3-chlorophenyl)-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)propanamide is a useful research compound. Its molecular formula is C22H27ClN4O and its molecular weight is 398.94. The purity is usually 95%.
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Scientific Research Applications

Alzheimer’s Disease Research

A study by Rehman et al. (2018) synthesized derivatives of a similar compound to evaluate their potential as drug candidates for Alzheimer’s disease. The compounds were analyzed for enzyme inhibition activity against acetyl cholinesterase (AChE), which is significant in Alzheimer’s research.

Antinociceptive Activity

Research by Önkol et al. (2004) focused on derivatives of a similar compound for antinociceptive activity. They synthesized new derivatives and tested their efficacy in pain relief, comparing them with standards like aspirin.

Antimicrobial Applications

Vinaya et al. (2009) investigated derivatives of a related compound for antimicrobial activity. Their study, published in Archives of Pharmacal Research, assessed the efficacy of these compounds against bacterial and fungal pathogens of tomato plants, revealing that certain modifications in the compound can significantly influence antibacterial activity.

Molecular Structure Analysis

Jasinski et al. (2012) conducted a study published in Acta Crystallographica Section E to redetermine the structure of a related compound. Their research offers insights into the molecular conformation and interactions, which are essential for understanding the compound’s potential applications.

properties

IUPAC Name

3-(3-chlorophenyl)-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27ClN4O/c23-18-6-3-4-16(14-18)8-9-22(28)24-19-10-12-27(13-11-19)21-15-17-5-1-2-7-20(17)25-26-21/h3-4,6,14-15,19H,1-2,5,7-13H2,(H,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBLJAWIKSOPIOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(C=C2C1)N3CCC(CC3)NC(=O)CCC4=CC(=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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